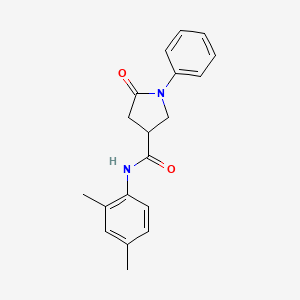
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide, also known as MPPP, is a synthetic compound that belongs to the family of pyrrolidinecarboxamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide acts as a dopamine transporter inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on the central nervous system depending on the location of the dopamine receptors.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects on the central nervous system. It has been shown to increase locomotor activity in rodents, which is indicative of its stimulant properties. 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has also been shown to increase dopamine release in the striatum, which is a region of the brain that is involved in the regulation of movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has several advantages as a tool for scientific research. It is a highly selective dopamine transporter inhibitor, which means that it can be used to study the role of dopamine in various neurological disorders without affecting other neurotransmitter systems. However, 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide also has several limitations. It is a synthetic compound that is not found naturally in the body, which means that its effects may not be representative of endogenous dopamine. Additionally, 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has a short half-life, which can make it difficult to study its effects over a prolonged period of time.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide. One potential area of research is the development of more selective dopamine transporter inhibitors that can be used to study the role of dopamine in specific neurological disorders. Another area of research is the study of the long-term effects of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide on the central nervous system, particularly in relation to addiction and neurodegenerative disorders such as Parkinson's disease. Additionally, the development of new techniques for studying the effects of 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide on the central nervous system, such as optogenetics and chemogenetics, may provide new insights into the role of dopamine in neurological function.
Synthesemethoden
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide can be synthesized through a multi-step process that involves the reaction of 4-methylbenzaldehyde with nitroethane to produce 1-(4-methylphenyl)-2-nitropropene. The nitropropene is then reduced to the corresponding amine using a reducing agent such as hydrogen gas and palladium on carbon. The resulting amine is then reacted with phenylacetyl chloride to yield 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. 1-(4-methylphenyl)-5-oxo-N-phenyl-3-pyrrolidinecarboxamide has been used as a tool to study the role of dopamine in various neurological disorders such as Parkinson's disease and addiction.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-7-9-16(10-8-13)20-12-14(11-17(20)21)18(22)19-15-5-3-2-4-6-15/h2-10,14H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOPHKNALQAXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methylphenyl)-5-oxo-N-phenylpyrrolidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diallyl-6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5066205.png)
![methyl 4-{[2-(hydroxymethyl)-1-pyrrolidinyl]methyl}benzoate](/img/structure/B5066212.png)


![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5066227.png)

![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5066254.png)
![2-methoxy-5-{[(2-thienylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5066257.png)




![N-[2-(2-pyrazinyl)ethyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5066298.png)
